Oil Orange ss

Description

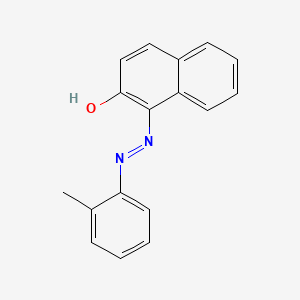

This compound is a member of azobenzenes.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-17-14-8-4-3-7-13(14)10-11-16(17)20/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFCCCIRTOLPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Record name | OIL ORANGE SS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025808, DTXSID30873446 | |

| Record name | C.I. Solvent Orange 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(E)-(2-Methylphenyl)diazenyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oil orange ss appears as red needles or orange powder. Sublimes above 374 °F. (NTP, 1992), Red or orange solid; [CAMEO] | |

| Record name | OIL ORANGE SS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oil Orange SS | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), INSOLUBLE IN WATER; SLIGHTLY SOLUBLE IN ETHANOL, CHLOROFORM & BENZENE | |

| Record name | OIL ORANGE SS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OIL ORANGE SS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RED NEEDLES CRYSTALLIZED FROM GLACIAL ACETIC ACID | |

CAS No. |

2646-17-5, 93449-46-8 | |

| Record name | OIL ORANGE SS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orange OT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oil Orange ss | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2-methylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Orange 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(E)-(2-Methylphenyl)diazenyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-methylphenyl)azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT ORANGE 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E939MCU4ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OIL ORANGE SS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

268 °F (NTP, 1992), 131 °C | |

| Record name | OIL ORANGE SS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OIL ORANGE SS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oil Orange SS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Oil Orange SS, also known as Solvent Orange 2 or 1-(o-tolylazo)-2-naphthol. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this azo dye.

Core Chemical Identity and Physical Properties

This compound is a synthetic monoazo dye characterized by its vibrant orange-red hue. It belongs to the family of solvent dyes, indicating its solubility in organic solvents rather than water.[1] Its chemical structure consists of a tolyl group linked to a naphthol moiety through an azo bridge (-N=N-).

General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 1-[(2-methylphenyl)diazenyl]naphthalen-2-ol | [2] |

| Synonyms | Solvent Orange 2, C.I. 12100, Orange OT | [1][2] |

| CAS Number | 2646-17-5 | [1] |

| Chemical Formula | C₁₇H₁₄N₂O | [1] |

| Molecular Weight | 262.31 g/mol | [1][3] |

| Appearance | Orange to red powder or red needles. | [1][2] |

| Melting Point | 124-132 °C | [1][3] |

| Boiling Point | Data not available | [4] |

| Density | Data not available | [4] |

| Vapor Pressure | Data not available | [4] |

Solubility Profile

This compound is sparingly soluble in water but exhibits good solubility in various organic solvents. This property is characteristic of solvent dyes and is crucial for its application in non-aqueous systems.[5]

Solubility Data for this compound

| Solvent | Solubility | References |

| Water | < 1 mg/mL at 20 °C | [4] |

| Ethanol | Soluble | [6] |

| Acetone | Soluble | [6] |

| Benzene | Soluble | |

| Chloroform | Soluble | |

| Toluene | Soluble | [6] |

Spectroscopic Properties

The color of this compound arises from its extended system of conjugated double bonds, which allows it to absorb light in the visible region of the electromagnetic spectrum.

UV-Visible Spectroscopic Data

| Parameter | Value | Reference |

| λmax (in Methanol) | 487-491 nm | [7] |

Experimental Protocols

The following sections detail the methodologies for key experiments related to the chemical characterization of this compound.

Synthesis of this compound

This compound is synthesized via a diazotization reaction followed by an azo coupling. The general procedure involves the diazotization of o-toluidine, which is then coupled with 2-naphthol.[8][9]

Materials:

-

o-Toluidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization of o-Toluidine:

-

Dissolve o-toluidine in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the o-toluidine solution while maintaining the temperature between 0-5 °C. Stir continuously. The resulting solution contains the diazonium salt of o-toluidine.

-

-

Azo Coupling:

-

Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring, while maintaining the temperature below 5 °C.

-

A colored precipitate of this compound will form.

-

Filter the precipitate, wash it with cold water, and dry it. Recrystallization from a suitable solvent like ethanol can be performed for purification.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Orange OT | C17H14N2O | CID 17550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound analytical standard 2646-17-5 [sigmaaldrich.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pylamdyes.com [pylamdyes.com]

- 6. Solvent Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 7. This compound | 2646-17-5 | TCI AMERICA [tcichemicals.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide on the Core Mechanism of Action of Oil Orange SS Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oil Orange SS, also known as Sudan II, is a synthetic azo dye classified as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans. Its mechanism of action is not direct but relies on a multi-step process of metabolic activation, primarily occurring in the liver and gastrointestinal tract. This process transforms the relatively inert dye into reactive electrophilic metabolites capable of binding to cellular macromolecules, most notably DNA. The formation of DNA adducts is the pivotal event initiating the genotoxic and carcinogenic effects of this compound. This guide provides a comprehensive overview of the metabolic pathways, the formation of DNA adducts, and the subsequent biological consequences. It also summarizes the available toxicological data and outlines key experimental protocols for assessing the genotoxicity of azo dyes.

Introduction

This compound is a fat-soluble dye with the chemical name 1-((2-methylphenyl)azo)-2-naphthalenol. Historically used in various industrial applications, its use in food and cosmetics has been banned in many countries due to safety concerns. The primary health concern associated with this compound is its potential carcinogenicity, a consequence of its metabolic activation into genotoxic compounds. Understanding the intricate mechanism of action is crucial for risk assessment and the development of potential mitigation strategies.

Core Mechanism of Action: Metabolic Activation and Genotoxicity

The core mechanism of action of this compound is indirect and can be delineated into a series of biochemical transformations that culminate in DNA damage.

Azo Reduction: The Initial Step

The initial and rate-limiting step in the activation of this compound is the reductive cleavage of its azo bond (-N=N-). This reaction is primarily carried out by azoreductase enzymes present in the liver and, significantly, by the gut microflora. This cleavage breaks the dye molecule into smaller aromatic amine compounds. In the case of this compound, this reduction is expected to yield 2,4-dimethylaniline (also known as 2,4-xylidine) and 1-amino-2-naphthol.

Cytochrome P450-Mediated Activation

The resulting aromatic amines, particularly 2,4-dimethylaniline, are pro-carcinogens that undergo metabolic activation, primarily in the liver. This activation is mediated by the cytochrome P450 (CYP) superfamily of enzymes. The key reaction is N-hydroxylation, where a hydroxyl group is added to the nitrogen atom of the amine. While the specific CYP isozymes responsible for the metabolism of 2,4-dimethylaniline are not definitively established, CYP1A1 and CYP1A2 are known to be involved in the activation of many aromatic amines.

Formation of Reactive Electrophiles

The N-hydroxy arylamine metabolites are not the ultimate carcinogens. They undergo further enzymatic modification through Phase II metabolism, specifically O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs). This step converts the N-hydroxy metabolite into a highly reactive and unstable electrophilic species, such as an N-acetoxy or N-sulfonyloxy arylamine.

DNA Adduct Formation: The Critical Lesion

These highly reactive electrophiles readily attack nucleophilic sites on DNA, forming stable covalent bonds known as DNA adducts. The primary target for these adducts is the C8 position of the guanine base. The formation of these bulky adducts distorts the DNA double helix, interfering with normal cellular processes like DNA replication and transcription. This can lead to mutations, chromosomal aberrations, and genomic instability, which are hallmarks of cancer initiation. Molecular modeling studies have suggested that Sudan II adducts cause significant perturbations to the DNA helical conformation.[1]

Quantitative Toxicological Data

Quantitative data on the toxicity of this compound is limited. The available data primarily consists of acute toxicity studies and carcinogenicity classifications.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Dog | Intravenous | 240 mg/kg | [2] |

| LD50 | Rabbit | Intravenous | 120 mg/kg | [2] |

| LD50 | Rabbit | Oral | 1500 mg/kg | [2] |

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans." This classification is based on sufficient evidence of carcinogenicity in experimental animals.

For the metabolite 2,6-xylidine (note: this compound produces 2,4-xylidine, but data for this specific isomer is more readily available and provides an indication of the potential risk), a "no significant risk level" (NSRL) under California's Proposition 65 has been established at 110 µ g/day . This was derived from dose-response data for nasal cavity tumors in rats.[3]

Experimental Protocols

Assessing the genotoxic potential of azo dyes like this compound requires specific experimental methodologies that can account for their metabolic activation.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. For azo dyes, a modified protocol is necessary to ensure both reductive cleavage of the azo bond and subsequent oxidative metabolism of the resulting aromatic amines.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to cause mutations that restore the gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

Modified Protocol for Azo Dyes:

-

Metabolic Activation System (S9 Mix): A liver homogenate fraction (S9) from induced rodents is used to provide the necessary metabolic enzymes. For azo dyes, the S9 mix should be supplemented with flavin mononucleotide (FMN) to facilitate the initial azo reduction.[4][5]

-

Pre-incubation: A pre-incubation step, where the test compound, bacterial strain, and S9 mix are incubated together before being plated, can enhance the detection of mutagens that are metabolized to short-lived reactive species.[4][5]

-

Test Procedure:

-

Varying concentrations of this compound are mixed with the Salmonella tester strain and the FMN-supplemented S9 mix.

-

The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).

-

The mixture is then added to a molten top agar and poured onto a minimal glucose agar plate.

-

Plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Protocol for Genotoxicity Testing:

-

Cell Culture and Treatment: A suitable cell line (e.g., HepG2, which has some metabolic capacity) is cultured and treated with various concentrations of this compound for a specific duration.

-

Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis buffer to remove cell membranes and histones, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope and specialized software.

-

Data Analysis: The extent of DNA damage is quantified by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.

Signaling Pathways and Cellular Effects

The primary mechanism of action of this compound is through the induction of genotoxicity. However, the consequences of DNA damage can trigger various cellular signaling pathways.

DNA Damage Response and Cell Cycle Arrest

The formation of DNA adducts activates the DNA damage response (DDR) pathway. Sensor proteins like ATM and ATR are recruited to the sites of damage and initiate a signaling cascade that leads to the phosphorylation of checkpoint kinases Chk1 and Chk2. This, in turn, can lead to the activation of p53, a key tumor suppressor protein. Activated p53 can induce cell cycle arrest, providing time for the cell to repair the DNA damage.

Apoptosis

If the DNA damage is too severe to be repaired, the DDR pathway can trigger apoptosis, or programmed cell death. This is a crucial mechanism to eliminate cells with potentially carcinogenic mutations. The apoptotic pathway can be initiated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.

Other Potential Effects

While the primary focus of this compound toxicity is its genotoxicity, the metabolic processes and resulting cellular stress could potentially impact other signaling pathways. For instance, the generation of reactive oxygen species (ROS) during the metabolic activation of aromatic amines can induce oxidative stress, which is known to affect a wide range of signaling pathways involved in inflammation and cell proliferation. However, specific studies on the effects of this compound on pathways like PI3K/Akt, MAPK, or angiogenesis-related signaling are currently limited.

Visualizations

Diagrams of Signaling Pathways and Workflows

Caption: Metabolic activation and genotoxicity pathway of this compound.

Caption: Workflow for the modified Ames test for azo dyes.

Caption: General workflow for the Comet Assay.

Conclusion

The mechanism of action of this compound is a clear example of metabolic activation leading to genotoxicity. The dye itself is not the ultimate carcinogen; rather, its breakdown into aromatic amines and their subsequent enzymatic conversion into DNA-reactive electrophiles is the key to its carcinogenic potential. This multi-step process, involving both host and microbial enzymes, highlights the complexity of assessing the risk of such compounds. Further research is needed to fully elucidate the specific enzymes involved, the dose-response relationships for genotoxicity and carcinogenicity, and the potential impact on other cellular signaling pathways. This knowledge is essential for a comprehensive understanding of the risks posed by this compound and for the development of strategies to mitigate its harmful effects.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [stenutz.eu]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Sudan II vs. Oil Red O: A Technical Guide to Lipid Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two common lysochrome dyes, Sudan II and Oil Red O, for the visualization and quantification of intracellular lipids. This document outlines the chemical and physical properties of each dye, provides detailed experimental protocols, and discusses their relative performance and applications in biological research.

Introduction to Lipid Staining

The study of lipid metabolism and storage is crucial in various fields of research, including metabolic diseases, oncology, and cardiovascular disease. Lipid droplets, the primary sites of neutral lipid storage within cells, are dynamic organelles involved in numerous cellular processes. Histochemical staining with lysochrome dyes, which are fat-soluble and selectively accumulate in neutral lipids, is a fundamental technique for visualizing and quantifying these structures. Among the various dyes available, Sudan II and Oil Red O have been historically significant. This guide provides a detailed technical comparison to aid researchers in selecting the appropriate dye for their specific experimental needs.

Chemical and Physical Properties

Sudan II and Oil Red O are both azo dyes that function as lysochromes, meaning they stain lipids by dissolving in them. Their distinct chemical structures and physical properties influence their staining characteristics and performance.

| Property | Sudan II | Oil Red O |

| IUPAC Name | 1-[(2,4-dimethylphenyl)azo]-2-naphthol | 1-[[4-[(dimethylphenyl)azo]dimethylphenyl]azo]-2-naphthalenol |

| Chemical Formula | C₁₈H₁₆N₂O | C₂₆H₂₄N₄O |

| Molecular Weight | 276.34 g/mol | 408.51 g/mol [1] |

| Appearance | Red to reddish-brown powder | Dark red to brown-black crystalline powder |

| Maximum Absorption (λmax) | 493-498 nm | 515-518 nm[1][2] |

| Solubility | Soluble in ethanol, acetone, and benzene | Soluble in isopropanol, propylene glycol, ethanol, and acetone |

Experimental Protocols

Accurate and reproducible lipid staining requires meticulous adherence to optimized protocols. The following sections provide detailed methodologies for staining lipids in cultured cells and tissue sections using both Sudan II and Oil Red O.

General Lipid Staining Workflow

The fundamental principle of lipid staining with lysochromes involves fixation, permeabilization (for intracellular targets), incubation with the dye solution, and subsequent washing and imaging. The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for lipid staining experiments.

Sudan II Staining Protocol (General)

While less common in recent literature, a general protocol for Sudan II can be adapted from historical methods for Sudan dyes.

Reagents:

-

Sudan II stock solution (e.g., saturated solution in 70% ethanol)

-

70% ethanol

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium (aqueous)

Procedure for Cultured Cells:

-

Grow cells on coverslips to the desired confluency.

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash cells three times with PBS.

-

Incubate cells with the Sudan II working solution for 30-60 minutes at room temperature.

-

Differentiate by briefly rinsing with 70% ethanol to remove excess stain.

-

Wash cells with PBS.

-

(Optional) Counterstain nuclei with Hematoxylin.

-

Mount coverslips onto microscope slides using an aqueous mounting medium.

Oil Red O Staining Protocol

Oil Red O is the more prevalently used dye for lipid staining, and numerous optimized protocols are available.

Reagents:

-

Oil Red O stock solution (0.5% w/v in 100% isopropanol)

-

Oil Red O working solution (freshly prepared by diluting stock solution with distilled water, typically 3:2 ratio, and filtered)

-

60% Isopropanol

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Hematoxylin (for counterstaining)

-

Mounting medium (aqueous)

Procedure for Cultured Cells:

-

Culture cells on coverslips or in multi-well plates.

-

Wash cells gently with PBS.

-

Fix with 4% PFA for 30 minutes.

-

Wash twice with distilled water.

-

Incubate with 60% isopropanol for 5 minutes to facilitate dye penetration.

-

Remove isopropanol and add the filtered Oil Red O working solution.

-

Incubate for 15-20 minutes at room temperature.

-

Remove the staining solution and wash 2-5 times with distilled water until the excess stain is removed.

-

(Optional) Counterstain with Hematoxylin for 1 minute and wash with water.

-

Add PBS or mounting medium for imaging.

Procedure for Frozen Tissue Sections:

-

Cut frozen tissue sections (5-10 µm) and mount on slides.

-

Air dry the sections.

-

Fix in 10% formalin for 10 minutes.

-

Rinse with running tap water.

-

Rinse with 60% isopropanol.

-

Stain with freshly prepared and filtered Oil Red O working solution for 15 minutes.

-

Briefly rinse with 60% isopropanol to differentiate.

-

Lightly counterstain with Hematoxylin.

-

Rinse with distilled water.

-

Mount with an aqueous mounting medium.

Performance Comparison

While both dyes are effective for lipid staining, Oil Red O is now more commonly used due to several advantages.

| Feature | Sudan II | Oil Red O |

| Staining Intensity | Moderate orange-red staining. | Intense, deep red staining, providing better contrast and visualization.[3] |

| Specificity | Stains neutral triglycerides and some lipoproteins.[4] | Primarily stains neutral triglycerides and cholesterol esters.[5] |

| Ease of Use | Protocols are less standardized in recent literature. | Numerous well-established and optimized protocols are available for various sample types. |

| Artifacts | Use of ethanol in staining solutions can potentially lead to the extraction of small lipid droplets. | Prone to precipitation if the working solution is not freshly prepared and filtered, leading to crystalline artifacts.[6] |

| Quantification | Can be quantified by colorimetric extraction, but less commonly reported. | Routinely quantified by extracting the dye with isopropanol and measuring absorbance (around 492 nm). |

One comparative study on human meibomian gland epithelial cells found that vesicle size was significantly greater in cells stained with Oil Red O as compared to Sudan III, a closely related Sudan dye.[7] Another study comparing various Sudan dyes for quantifying lipid accumulation in adipose tissue found that while Oil Red O was effective, Sudan Black B demonstrated the highest sensitivity.[8]

Application in Signaling Pathway Analysis

The visualization of lipid droplets is critical for understanding their role in various signaling pathways, particularly in cancer and metabolic diseases.

Lipid Droplets in Cancer Cell Signaling

Lipid droplets are increasingly recognized as important hubs in cancer cell metabolism and signaling. They can sequester or release fatty acids that act as signaling molecules or fuel for energy production, thereby influencing key oncogenic pathways.

Caption: Lipid droplets as central modulators in cancer cell signaling.

Conclusion

Both Sudan II and Oil Red O are effective for the qualitative and quantitative assessment of neutral lipids. However, the current body of scientific literature indicates a strong preference for Oil Red O due to its intense coloration, which provides superior contrast and ease of visualization. Furthermore, well-established and optimized protocols for a wide range of applications are readily available for Oil Red O, making it a more reliable and reproducible choice for modern research. While Sudan II has historical significance, for new studies requiring robust and quantifiable lipid staining, Oil Red O is the recommended dye. For researchers interested in the broadest range of lipid staining, Sudan Black B may also be a valuable tool to consider due to its high sensitivity. Careful protocol optimization, including fresh preparation and filtration of staining solutions, is critical to minimize artifacts and ensure high-quality data.

References

- 1. wjarr.com [wjarr.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 6. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of different lipid staining methods in human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Discovery of Solvent Orange 7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Orange 7, also known by its common name Sudan II, is a fat-soluble synthetic azo dye that has played a significant role in the historical development of histological staining techniques. This technical guide provides a comprehensive overview of the history and discovery of Solvent Orange 7, detailing its chemical properties, synthesis, and early applications. The document elucidates the broader context of the emergence of synthetic dyes in the late 19th century and their subsequent adaptation for biological research, a pivotal moment in the advancement of cellular pathology and diagnostics. Experimental protocols for the synthesis of related azo dyes and historical staining procedures are presented to provide a practical understanding of its use.

Introduction: The Dawn of Synthetic Dyes in Microscopy

The latter half of the 19th century witnessed a revolution in the chemical industry with the advent of synthetic dyes, initially developed for textile applications.[1] Visionary scientists of the era, including the pioneering German physician and scientist Paul Ehrlich, quickly recognized the potential of these vibrant and specific coloring agents for biological investigation.[2] Ehrlich's work laid the foundation for chemotherapy and the use of dyes to selectively stain and identify different components of cells and tissues, a concept he famously termed the "magic bullet".[2]

Prior to the introduction of synthetic fat-soluble dyes, the visualization of lipids in tissues was a significant challenge for histologists. The development of the Sudan family of dyes, a group of lysochromes (fat-soluble colorants), provided a breakthrough in the specific staining of lipids.[1] The staining mechanism of these dyes is a physical process based on their higher solubility in lipids than in their solvent, allowing them to selectively accumulate in and color fat droplets within tissues.[1]

The Discovery and Emergence of Sudan Dyes

The first of the Sudan dyes to be used for histological fat staining was Sudan III, introduced by Daddi in 1896.[1] This was followed by the synthesis of Sudan IV by Michaelis in 1901, which offered a more intense red color.[1] While the exact date and discoverer of Solvent Orange 7 (Sudan II) are not definitively documented in readily available historical records, its development can be placed within this active period of dye chemistry and its application in microscopy, likely in the late 1890s or early 1900s. The Colour Index, a comprehensive reference for colorants, assigns Solvent Orange 7 the number 12140.[3]

Chemical and Physical Properties of Solvent Orange 7

Solvent Orange 7 is a monoazo dye with the chemical name 1-(2,4-Xylylazo)-2-naphthol.[4] As an azo dye, its structure is characterized by the presence of a diazene functional group (-N=N-) connecting two aromatic rings. This chromophore is responsible for its characteristic orange-red color.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₆N₂O | [4] |

| Molecular Weight | 276.33 g/mol | [4] |

| CAS Number | 3118-97-6 | [4] |

| Colour Index (C.I.) No. | 12140 | [3] |

| Appearance | Reddish-orange powder | [4] |

| Melting Point | 156–158 °C | [3] |

| Maximum Absorption (λmax) | 493(420) nm | [3] |

| Solubility | Soluble in oils, fats, waxes, greases, ethanol, acetone, and benzene; Insoluble in water. | [3][5] |

Synthesis of Solvent Orange 7

General Synthesis Workflow

The synthesis involves the diazotization of 2,4-dimethylaniline (m-xylidine) and its subsequent coupling with 2-naphthol.

Caption: General workflow for the synthesis of Solvent Orange 7.

Experimental Protocol for a Related Azo Dye (Sudan I)

While a specific, citable protocol for the original synthesis of Solvent Orange 7 is not available, the following is a representative experimental protocol for the synthesis of the closely related azo dye, Sudan I (1-phenylazo-2-naphthol), which illustrates the key steps. This protocol is adapted from established laboratory procedures for azo dye synthesis.[6][7][8]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

Diazotization of Aniline:

-

In a flask, dissolve aniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir the mixture for a few minutes to ensure the complete formation of the benzenediazonium chloride solution.

-

-

Preparation of the Coupling Solution:

-

In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold benzenediazonium chloride solution to the cold 2-naphthol solution with constant stirring.

-

An orange-red precipitate of Sudan I will form immediately.

-

Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethanol to obtain pure crystals of Sudan I.

-

Historical Applications in Histology

Solvent Orange 7 (Sudan II) was primarily used as a stain for neutral lipids (triglycerides) in frozen tissue sections.[3] The use of frozen sections is crucial because the organic solvents used in the standard paraffin wax embedding process for preparing tissue slides would dissolve the lipids, preventing their visualization.[1]

Staining Principle

The principle of Sudan staining is based on the differential solubility of the dye. The dye is more soluble in the lipids present in the tissue than in the alcoholic solvent in which it is applied. This causes the dye to partition into the lipid droplets, thereby coloring them an orange-red.[1]

Caption: Principle of lipid staining with Sudan dyes.

A Historical Staining Protocol for Lipids

The following is a representative historical protocol for staining lipids in frozen sections using a Sudan dye.

Materials:

-

Frozen tissue sections (10-15 µm thick)

-

Sudan dye solution (e.g., a saturated solution of Sudan II in 70% ethanol)

-

70% Ethanol

-

Glycerin jelly for mounting

-

Microscope slides and coverslips

Procedure:

-

Sectioning: Cut frozen sections of the tissue using a cryostat or freezing microtome.

-

Staining:

-

Place the frozen sections in a dish of 70% ethanol for a brief period.

-

Transfer the sections to the Sudan dye solution and stain for 10-30 minutes.

-

Differentiate the sections by briefly rinsing them in 70% ethanol to remove excess stain.

-

-

Mounting:

-

Transfer the stained sections to a drop of glycerin jelly on a microscope slide.

-

Carefully apply a coverslip, avoiding air bubbles.

-

-

Microscopy: Examine the sections under a light microscope. Lipid droplets will appear as orange-red structures.

Signaling Pathways and Biological Interactions

Solvent Orange 7 is a synthetic dye primarily used for its coloring properties and is not known to be involved in specific biological signaling pathways. Its interaction with biological systems is largely physical, based on its solubility in lipids. However, like many azo dyes, there has been research into the potential toxicological effects of Sudan dyes. Some studies have suggested that certain Sudan dyes may have carcinogenic properties, although Solvent Orange 7 itself is not classified as a human carcinogen.[9] The primary concern with azo dyes is their potential to be metabolized to aromatic amines, some of which are known carcinogens.[10]

Conclusion

Solvent Orange 7, or Sudan II, emerged during a transformative period in the late 19th and early 20th centuries when the burgeoning field of synthetic chemistry provided powerful new tools for biological discovery. While the specific details of its initial synthesis remain somewhat obscure, its role as an early and effective stain for lipids in histological studies is well-established. As part of the Sudan family of dyes, it enabled researchers to visualize and understand the distribution of fats in tissues, contributing to the foundations of modern histopathology. Although largely superseded by more vibrant and stable lipid stains like Oil Red O, the history of Solvent Orange 7 provides a valuable case study in the interdisciplinary innovation that continues to drive progress in scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. US4496773A - Process for the preparation of 1,1'-bi-2-naphthols - Google Patents [patents.google.com]

- 3. Sudan II - Wikipedia [en.wikipedia.org]

- 4. dawnscientific.com [dawnscientific.com]

- 5. 1-Xylylazo-2-naphthol [drugfuture.com]

- 6. Sudan 1 | Soundbite | RSC Education [edu.rsc.org]

- 7. SSERC | Synthesis of Sudan I [sserc.org.uk]

- 8. Synthesis of an Azo Dye: Sudan 1 – Chemistry Education [chem.hbcse.tifr.res.in]

- 9. Sudan Dyes in Food [cfs.gov.hk]

- 10. Sudan dyes: are they dangerous for human health? - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chromatic Landscape: A Technical Guide to the Spectral Properties of Oil Orange SS in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectral properties of Oil Orange SS, a synthetic azo dye also known as Sudan I or C.I. 12055. An understanding of its behavior in various solvents is critical for its application in diverse fields, including as a colorant in non-food products and as a model compound in studies of dye-sensitized systems. This document provides a comprehensive overview of its solvatochromic behavior, detailed experimental protocols for spectral analysis, and a quantitative summary of its key spectral parameters.

Core Concept: Solvatochromism and its Impact on this compound

This compound exhibits solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the dye molecule. The position of the maximum absorption wavelength (λmax) in the UV-Vis spectrum of this compound is sensitive to the solvent environment. Generally, an increase in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the electronic transition and the specific interactions between the dye and solvent molecules.

Quantitative Spectral Data of this compound

The following table summarizes the key spectral properties of this compound in a range of organic solvents with varying polarities. These solvents are broadly categorized as nonpolar, polar aprotic, and polar protic.

| Solvent Category | Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Nonpolar | Hexane | 1.88 | ~465 | Data not available |

| Cyclohexane | 2.02 | ~468 | Data not available | |

| Toluene | 2.38 | ~480 | Data not available | |

| Polar Aprotic | Chloroform | 4.81 | ~490 | Data not available |

| Acetone | 20.7 | ~485 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available | |

| Polar Protic | Ethanol | 24.5 | 481 | 14500[1] |

| Methanol | 32.7 | ~482 | Data not available |

Experimental Protocol: Determination of Spectral Properties

The following outlines a standard experimental procedure for determining the absorption spectrum of this compound in a given solvent using a UV-Vis spectrophotometer.

I. Materials and Equipment

-

This compound (Sudan I, C.I. 12055)

-

Spectroscopic grade solvents (e.g., hexane, ethanol, acetone)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

II. Procedure

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations. This is crucial for determining the molar absorptivity.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the recommended time to ensure lamp stability. Set the desired wavelength range for scanning (e.g., 300-700 nm for this compound).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with a small amount of the working solution before filling it. Place the cuvette containing the working solution in the spectrophotometer and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

-

To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus the concentration of the prepared working solutions. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the linear fit will be the molar absorptivity (assuming a 1 cm path length cuvette).

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the experimental determination of the spectral properties of this compound.

Signaling Pathway of Solvatochromic Shift

The observed solvatochromic shift in this compound is a result of the interaction between the dye's molecular dipoles and the surrounding solvent molecules. This interaction alters the energy difference between the ground state and the excited state of the dye.

References

In-Depth Technical Guide: Solubility of Sudan II in Ethanol and Propylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the azo dye Sudan II in two common organic solvents: ethanol and propylene glycol. The information is curated for professionals in research, scientific, and drug development fields who require precise data and methodologies for their work. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Topic: Solubility Profile of Sudan II

Sudan II (C.I. Solvent Orange 7) is a fat-soluble synthetic colorant belonging to the azo dye group.[1] Its solubility is a critical parameter in various applications, including in the formulation of non-polar substance colorants for oils, fats, and waxes, and as a staining agent in biological research. Understanding its solubility in specific solvents is paramount for ensuring the quality, stability, and efficacy of formulations.

Quantitative Solubility Data

The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature. For Sudan II, the available quantitative data is summarized in the table below.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of Sudan II | Temperature |

| Ethanol | C₂H₅OH | 46.07 | 1 mg/mL | Not Specified |

| Propylene Glycol | C₃H₈O₂ | 76.09 | Data not available in cited literature | Not Specified |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results, a standardized experimental approach for determining the solubility of Sudan II is crucial. The following protocols are adapted from established methodologies for dye solubility assessment.

I. Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique to determine the solubility of a solid in a liquid.

Objective: To determine the mass of Sudan II that can be dissolved in a specific volume of ethanol and propylene glycol at a controlled temperature.

Materials:

-

Sudan II powder (high purity)

-

Ethanol (anhydrous)

-

Propylene glycol

-

Analytical balance (accurate to 0.1 mg)

-

Volumetric flasks (10 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Syringe filters (0.45 µm pore size)

-

Drying oven

Procedure:

-

Solvent Preparation: Dispense a precise volume (e.g., 10 mL) of either ethanol or propylene glycol into a series of volumetric flasks.

-

Supersaturation: Add an excess amount of Sudan II powder to each flask to create a supersaturated solution.

-

Equilibration: Place the flasks in a constant temperature water bath (e.g., 25 °C) and stir the solutions vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: After equilibration, allow the solutions to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer a precise volume of the clear, saturated filtrate to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of Sudan II.

-

Mass Determination: Once the solvent is fully evaporated, cool the container to room temperature in a desiccator and weigh it on the analytical balance. The difference in weight corresponds to the mass of dissolved Sudan II.

-

Calculation: Calculate the solubility in mg/mL using the following formula:

Solubility (mg/mL) = Mass of dissolved Sudan II (mg) / Volume of filtrate (mL)

II. UV-Visible Spectrophotometry for Solubility Determination

This method is suitable for colored compounds like Sudan II and offers high sensitivity.

Objective: To determine the concentration of Sudan II in a saturated solution by measuring its absorbance of light at a specific wavelength.

Materials:

-

Sudan II powder (high purity)

-

Ethanol (anhydrous)

-

Propylene glycol

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of Sudan II in the desired solvent (ethanol or propylene glycol). Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For Sudan II in ethanol, the λmax is approximately 498 nm.[3]

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Sudan II of known concentrations in the respective solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution of Sudan II in the desired solvent as described in the gravimetric method (Steps 1-4).

-

Dilution and Measurement: Carefully take a small, known volume of the clear, saturated filtrate and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Solubility (mg/mL) = Concentration of diluted solution (mg/mL) x Dilution factor

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of Sudan II using either the gravimetric or spectrophotometric method.

References

Health and Safety Considerations for Oil Orange SS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil Orange SS, also known as 1-(o-tolylazo)-2-naphthol or Solvent Orange 2, is an azo dye that has been used in various industrial applications. This technical guide provides an in-depth overview of the health and safety considerations associated with this compound, with a focus on its toxicological profile and carcinogenic potential. The information herein is intended to inform researchers, scientists, and drug development professionals to ensure safe handling and to guide risk assessment in a laboratory setting.

Toxicological Profile

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. However, available data for intravenous and oral administration in animal models are summarized below. It is important to note that toxicity can vary significantly depending on the route of administration.

| Test Animal | Route of Administration | LD50 |

| Dog | Intravenous | 240 mg/kg |

| Rabbit | Intravenous | 120 mg/kg |

| Rabbit | Oral | 1500 mg/kg[1] |

LD50: The lethal dose for 50% of the test population.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[2] This classification is based on sufficient evidence of carcinogenicity in animal studies.

Animal Carcinogenicity Data Summary:

-

Oral Administration (Mouse): Studies have shown that oral administration of this compound is carcinogenic in mice, leading to the development of intestinal tumors.[2]

-

Subcutaneous Administration (Mouse): Subcutaneous injection of this compound has been found to cause local tumors in mice.[2]

-

Bladder Implantation (Mouse): Implantation of this compound into the bladder of mice has resulted in the development of bladder carcinomas.[2]

While the IARC summary confirms the carcinogenicity of this compound in mice through these routes of administration, the specific quantitative data from these studies, such as tumor incidence, dose-response relationships, and latency periods, were not available in the publicly accessible literature at the time of this review.

Health and Safety Precautions

Given its classification as a possible human carcinogen and its potential for irritation, strict safety protocols should be followed when handling this compound.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Gloves: Chemical-resistant gloves should be worn to prevent skin contact.

-

Lab Coat: A lab coat or other protective clothing should be worn.

-

Eye Protection: Safety glasses or goggles are necessary to protect the eyes from dust or splashes.

-

-

Hygiene: Avoid creating dust. Wash hands thoroughly after handling.

First Aid Measures:

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and water.

-

Eye Contact: If the substance comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: If inhaled, move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: If swallowed, seek immediate medical attention.

Regulatory Status

In 1963, the U.S. Food and Drug Administration (FDA) removed this compound from the approved list of color additives for use in food, drugs, and cosmetics due to safety concerns.

Experimental Protocols (Generalized)

Generalized Oral Gavage Carcinogenicity Study in Mice

-

Animal Selection: A statistically significant number of mice of a specific strain, age, and sex are selected and randomly assigned to control and treatment groups.

-

Test Substance Preparation: this compound is prepared in a suitable vehicle (e.g., corn oil) at various concentrations.

-

Administration: The test substance is administered daily via oral gavage for a predetermined period (e.g., 2 years). The control group receives the vehicle only.

-

Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. Organs and tissues are examined for gross and microscopic evidence of tumors.

Generalized Subcutaneous Injection Carcinogenicity Study in Mice

-

Animal Selection and Grouping: As described for the oral study.

-

Test Substance Preparation: this compound is prepared in a sterile vehicle suitable for injection.

-

Administration: The test substance is injected subcutaneously at a specific site at regular intervals for a defined duration.

-

Observation: The injection site is monitored for local reactions and tumor development. General health is also observed.

-

Pathology: Similar to the oral study, with a particular focus on the injection site and regional lymph nodes.

Generalized Bladder Implantation Carcinogenicity Study in Mice

-

Animal Selection and Grouping: As described for the oral study.

-

Implant Preparation: A pellet or other suitable matrix containing a defined amount of this compound is prepared.

-

Surgical Procedure: The mice are anesthetized, and the implant is surgically placed into the bladder.

-

Observation: Animals are monitored for signs of urinary distress and other toxic effects.

Visualizations

Metabolic Activation of Azo Dyes (Generalized Pathway)

The following diagram illustrates a generalized pathway for the metabolic activation of azo dyes, which is believed to be a key mechanism in their carcinogenicity. This pathway is not specific to this compound but represents a common mechanism for this class of compounds.

Caption: Generalized metabolic activation pathway of azo dyes leading to carcinogenesis.

Experimental Workflow for a Carcinogenicity Bioassay

The diagram below outlines a typical workflow for conducting a carcinogenicity bioassay in an animal model.

Caption: A typical experimental workflow for a carcinogenicity bioassay.

References

Beyond the Microscope: A Technical Guide to the Industrial Applications of Oil Orange SS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oil Orange SS, also known by its industrial designations Solvent Orange 2 and C.I. 12100, is a monoazo dye recognized for its vibrant orange-red hue. While its use in biological staining for lipids is well-documented, its applications extend far beyond the laboratory. This technical guide explores the non-biological applications of this compound, providing a comprehensive overview of its chemical and physical properties, industrial uses, and detailed experimental protocols for its application. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts and require a deeper understanding of its properties and applications outside of the life sciences.

This compound is valued in industrial settings for its good heat resistance, lightfastness, and solubility in organic solvents and nonpolar materials such as oils, fats, and waxes.[1][2][3] Its primary industrial applications are in the coloration of plastics, printing inks, and petroleum-based products.[1][4][5] The dye's molecular structure, 1-[(2-methylphenyl)azo]-2-naphthalenol, imparts these desirable characteristics, making it a versatile colorant in various manufacturing processes.[6] This guide will delve into the technical specifics of these applications, providing quantitative data and procedural details for its use.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in industrial processes. The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| Chemical Name | 1-[(2-methylphenyl)azo]-2-naphthalenol | [6] |

| Synonyms | Solvent Orange 2, C.I. 12100, this compound | [1][6] |

| CAS Number | 2646-17-5 | [1] |

| Molecular Formula | C₁₇H₁₄N₂O | [6] |

| Molecular Weight | 262.31 g/mol | [6] |

| Appearance | Reddish-orange powder/needles | [5] |

| Physical Property | Value | Reference |

| Melting Point | 127-131 °C | [5][6] |

| Heat Resistance (in PS) | 220 °C | [2] |

| Light Fastness (in PS) | 5-6 (on a scale of 1-8) | [2][5] |

| Density | 0.39 g/cm³ | [5][7] |

| Water Solubility | Insoluble (≤ 1.0% max) | [5][8] |

| Solubility in Organic Solvents (at 20°C) | Value (g/L) | Reference |

| Dichloromethane | 322.7 | [2] |

| Methylbenzene (Toluene) | 111.4 | [2][5] |

| Butyl Acetate | 46.6 | [2][5] |

| Acetone | 36.3 | [2][5] |

| Ethyl Alcohol | 17.1 | [2] |

| Fastness Properties (in Lacquer) | Rating (on a scale of 1-5) | Reference |

| Acid Resistance | 4 | [5][8] |

| Alkali Resistance | 4 | [5][8] |

Key Industrial Applications and Experimental Protocols

The primary industrial applications of this compound are in the coloration of plastics and printing inks, where its solubility in organic media and heat stability are advantageous.

Coloration of Plastics

This compound is widely used to color a variety of plastics, including polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and rigid polyvinyl chloride (RPVC).[9] It is typically incorporated into the plastic matrix via a masterbatch.

This protocol describes the preparation of a colored polystyrene sample.

1. Masterbatch Preparation:

- Materials: this compound (Solvent Orange 2) powder, polystyrene (PS) resin pellets, twin-screw extruder.

- Procedure:

- Pre-mix 1 part by weight of this compound with 4 parts by weight of PS resin pellets in a high-speed mixer for 5-10 minutes to ensure a homogenous blend.

- Feed the pre-mix into a twin-screw extruder.

- Set the extruder temperature profile to 180-220°C.

- Extrude the molten mixture through a die to form strands.

- Cool the strands in a water bath and pelletize them to create the masterbatch.

2. Final Product Coloration:

- Materials: Polystyrene resin pellets, this compound masterbatch pellets, injection molding machine.

- Procedure:

- Tumble-mix the PS resin pellets with the masterbatch pellets at a ratio of 98:2 by weight for transparent shades or 97:3 for opaque shades (with the addition of titanium dioxide in the masterbatch). A typical concentration of the dye in the final product is 0.025-0.05%.[2]

- Set the injection molding machine temperature to 200-230°C.

- Feed the mixture into the injection molding machine to produce the final colored plastic article.

Application in Printing Inks

This compound is used in the formulation of solvent-based printing inks due to its solubility and vibrant color.[1][5]

This protocol provides a basic formulation for a gravure printing ink.

1. Materials:

- This compound (Solvent Orange 2)

- Resin binder (e.g., nitrocellulose, polyamide, or polyurethane resin)

- Solvent system (e.g., a mixture of ethanol, ethyl acetate, and toluene)

- Additives (e.g., plasticizers, waxes)

2. Procedure:

- In a high-speed dissolver, dissolve 10-15 parts by weight of the resin binder in 50-60 parts by weight of the solvent system.

- Once the resin is fully dissolved, add 5-10 parts by weight of this compound to the vortex of the mixture.

- Continue mixing at high speed for 20-30 minutes until the dye is completely dissolved.

- Add 1-3 parts by weight of plasticizer and 1-2 parts by weight of wax to the mixture and continue mixing for another 10-15 minutes.

- Adjust the viscosity of the ink with additional solvent as needed for the specific printing application.

- Filter the final ink formulation to remove any undissolved particles.

Synthesis of this compound

This compound is synthesized via a classic azo coupling reaction. The process involves two main stages: diazotization of an aromatic amine and the subsequent coupling with a coupling component.[6]

Experimental Protocol: Synthesis of 1-[(2-methylphenyl)azo]-2-naphthalenol

1. Diazotization of o-Toluidine:

- Materials: o-Toluidine, concentrated hydrochloric acid, sodium nitrite, water, ice.

- Procedure:

- In a 250 mL beaker, add 5.35 g (0.05 mol) of o-toluidine to a mixture of 15 mL of concentrated hydrochloric acid and 30 mL of water. Stir until the o-toluidine dissolves completely.

- Cool the solution to 0-5°C in an ice bath.

- In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 15 mL of water and cool the solution to 0-5°C.

- Slowly add the cold sodium nitrite solution to the o-toluidine hydrochloride solution while maintaining the temperature between 0-5°C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.

2. Azo Coupling with 2-Naphthol:

- Materials: 2-Naphthol, sodium hydroxide, water, the diazonium salt solution prepared in the previous step.

- Procedure:

- In a 500 mL beaker, dissolve 7.2 g (0.05 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

- Cool this solution to 5-10°C in an ice bath.

- Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. Maintain the temperature below 10°C.

- A reddish-orange precipitate of this compound will form immediately.

- Continue stirring for 30-60 minutes to ensure the completion of the reaction.

- Filter the precipitate using a Buchner funnel and wash with cold water until the filtrate is neutral.

- Dry the product in an oven at 60-70°C.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Chemical synthesis pathway of this compound.

Caption: General workflow for the application of this compound in plastics.

Conclusion

This compound is a versatile and industrially significant azo dye with a range of applications beyond its use in biological staining. Its favorable properties, including good heat stability, lightfastness, and solubility in nonpolar media, make it a valuable colorant for plastics, printing inks, and other hydrocarbon-based products. This technical guide has provided a comprehensive overview of its non-biological applications, supported by quantitative data and detailed experimental protocols. It is hoped that this information will be a valuable resource for researchers, scientists, and drug development professionals, enabling a more complete understanding of this compound's properties and industrial relevance.

References

- 1. Solvent Orange 2 Manufacturer, Exporter from Gujarat - Best Price [anmoldyeworld.com]

- 2. Solvent orange 2|CAS NO.71839-01-5 [xcolorpigment.com]

- 3. Page loading... [guidechem.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. Solvent Orange 2 Dyes | CAS 2646-17-5 Manufacturers in Mumbai, India [colorantsgroup.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. colorantsgroup.com [colorantsgroup.com]

- 8. Solvent Dyes Orange Ot (Solvent Orange 2) - Transparent Orange, So2 | Made-in-China.com [m.made-in-china.com]

- 9. Synthesis Process of Solvent Orange 2 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

Oil Orange SS: A Technical Guide for Researchers